

Physicochemical Characteristics of 2-Hydroxyethyl Octyl Sulfide: A Technical Guide

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Compound of Interest

Compound Name: 2-(Octylthio)ethanol

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This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-hydroxyethyl octyl sulfide (CAS No. 3547-33-9). The information is compiled to support research, development, and application activities where this compound is of interest. All quantitative data is presented in a clear, tabular format, and detailed experimental methodologies for its synthesis and the determination of its key properties are provided.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of 2-hydroxyethyl octyl sulfide.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₂₂ OS	[1]
Molecular Weight	190.35 g/mol	[1]
CAS Number	3547-33-9	[1]
Appearance	Clear to light amber liquid	[2]
Odor	Mild	[2]
Boiling Point	283-285 °C (541-545 °F)	[2]
Density	0.935 g/cm ³ at 20°C (68°F)	[2]
Water Solubility	38.13 mg/L at 25°C (77°F)	[2]
logP (Octanol/Water Partition Coefficient)	3.64 at 25°C (77°F)	[1][2]
Vapor Pressure	< 0.01 mmHg at 25°C (77°F)	[2]
Flash Point	109 °C (228 °F) (closed cup)	[2]
Refractive Index	1.4760 (estimate)	[3]
pKa	14.52 ± 0.10 (Predicted)	[3]

Experimental Protocols

Detailed methodologies for the synthesis of 2-hydroxyethyl octyl sulfide and the determination of its core physicochemical properties are outlined below.

Synthesis of 2-Hydroxyethyl Octyl Sulfide

Two primary methods for the synthesis of 2-hydroxyethyl octyl sulfide are documented:

1. Synthesis from 1-Octanethiol and 2-Chloroethanol

This method involves the reaction of 1-octanethiol with 2-chloroethanol in a homogenous solution using ethanol as a solvent.[4]

- Materials:
 - 1-Octanethiol (n-C₈H₁₇SH)
 - 2-Chloroethanol (ClCH₂CH₂OH)
 - Sodium Hydroxide (NaOH)
 - Ethanol
- Procedure:
 - In a reaction vessel, dissolve a specific molar amount of 1-octanethiol in ethanol.
 - Add sodium hydroxide to the solution. The optimal reported amount is 4.8 g of NaOH based on 0.1 mol of 1-octanethiol.[\[4\]](#)
 - Introduce 2-chloroethanol to the reaction mixture. A molar ratio of 1.2:1 for 2-chloroethanol to 1-octanethiol is recommended for optimal yield.[\[4\]](#)
 - Maintain the reaction temperature at 52°C and allow the reaction to proceed for 2 hours with continuous stirring.[\[4\]](#)
 - Upon completion, the product, 2-hydroxyethyl octyl sulfide, can be isolated and purified using standard laboratory techniques such as distillation.
- Characterization: The structure of the synthesized product can be confirmed using infrared (IR) spectroscopy and proton nuclear magnetic resonance (¹H NMR) spectroscopy.[\[4\]](#)

2. Solvent-Free Phase Transfer Catalysis Method

This environmentally friendly method utilizes phase transfer catalysis to synthesize 2-hydroxyethyl octyl sulfide without the need for an organic solvent.[\[5\]](#)

- Materials:
 - Halogenated n-octane (e.g., n-octyl bromide)

- Mercaptoethanol (HSCH2CH2OH)
- Aqueous solution of an alkali or basic salt (e.g., sodium hydroxide)
- Quaternary ammonium salt (as a phase transfer catalyst)
- Procedure:
 - In a reaction vessel, prepare an aqueous phase containing an alkali or basic salt.
 - Add mercaptoethanol and the quaternary ammonium salt catalyst to the aqueous phase.
 - Under continuous stirring, add the halogenated n-octane to the mixture.
 - Maintain the reaction at a temperature between 30-70°C for a duration of 4-10 hours under normal pressure.^[5]
 - After the reaction period, the product, 2-hydroxyethyl octyl sulfide, will form a separate phase, allowing for simple separation.
 - The product can be further purified by distillation.

Determination of Physicochemical Properties

The following are standard experimental protocols for determining the key physicochemical properties of liquid organic compounds like 2-hydroxyethyl octyl sulfide.

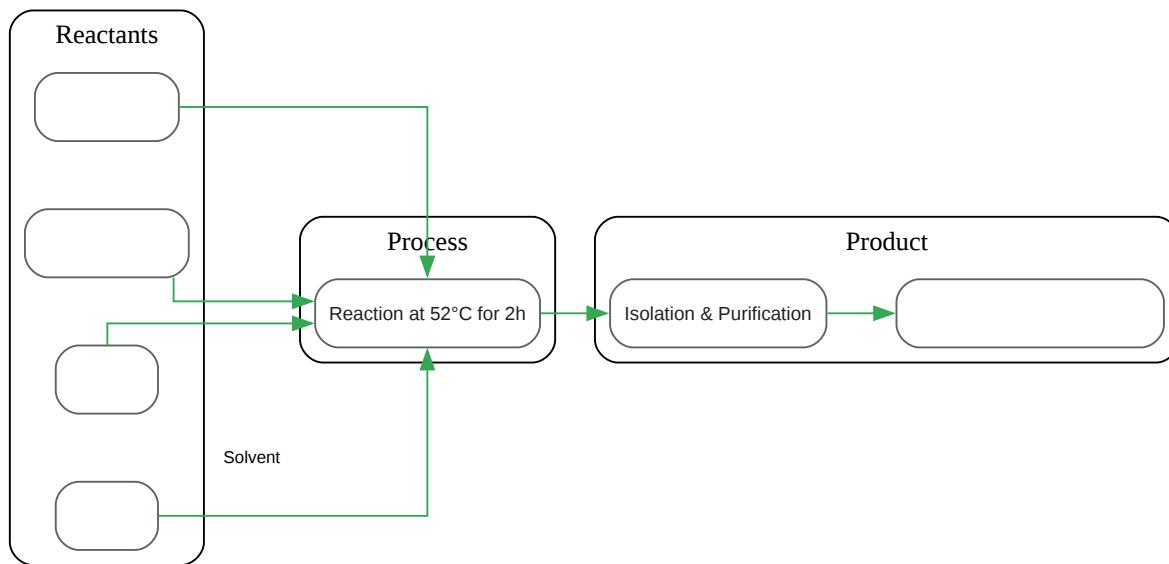
- Boiling Point Determination (Thiele Tube Method):
 - A small amount of the liquid is placed in a fusion tube.
 - A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.
 - The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.
 - The temperature is slowly increased until a steady stream of bubbles emerges from the open end of the capillary tube.

- The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[6][7]
- Density Determination (Oscillating Densimeter):
 - This method is suitable for liquids with a dynamic viscosity below 5 Pa·s.[3][8]
 - The liquid sample is introduced into a U-shaped tube that is electronically excited to oscillate at its characteristic frequency.
 - The frequency of oscillation is dependent on the mass, and therefore the density, of the sample in the tube.
 - The instrument measures this frequency and converts it into a density value.[9]
- Water Solubility (Flask Method - OECD 105):
 - This method is applicable for substances with solubilities above 10^{-2} g/L.[10][11]
 - An excess amount of the test substance is added to a flask containing purified water.
 - The flask is agitated at a constant temperature (e.g., 25°C) for a period sufficient to reach equilibrium (typically 24-48 hours).
 - The solution is then centrifuged or filtered to remove any undissolved substance.
 - The concentration of the substance in the aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[12]
- logP Determination (Shake Flask Method):
 - A solution of the compound is prepared in one of the two immiscible solvents (n-octanol and water).
 - The two phases are mixed in a flask and shaken until equilibrium is reached.
 - The mixture is then allowed to separate completely.
 - The concentration of the compound in each phase is determined analytically.

- The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[13][14]
- Vapor Pressure Determination (Static Method - OECD 104):
 - A sample of the substance is placed in a thermostatically controlled chamber.
 - The chamber is evacuated to remove air.
 - The pressure inside the chamber is measured at a constant temperature once equilibrium between the liquid and vapor phases is established.[15]
- Refractive Index Determination (Abbe Refractometer):
 - A few drops of the liquid sample are placed on the prism of an Abbe refractometer.
 - Light is passed through the sample, and the critical angle of total internal reflection is measured.
 - The refractive index is read directly from the instrument's scale. The measurement is temperature-dependent and should be recorded at a specified temperature.[16]
- pKa Determination (Potentiometric Titration):
 - For an acidic or basic compound, a solution of the substance is titrated with a standard solution of a strong base or acid, respectively.
 - The pH of the solution is monitored throughout the titration using a pH meter.
 - A titration curve is generated by plotting pH versus the volume of titrant added.
 - The pKa can be determined from the pH at the half-equivalence point of the titration.[17][18]

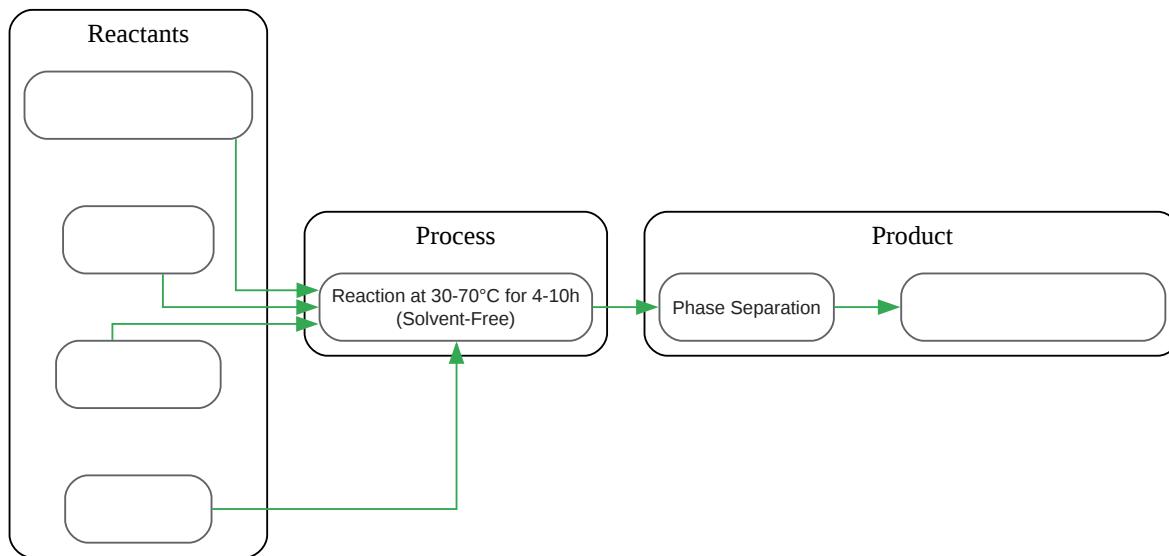
Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of 2-hydroxyethyl octyl sulfide.



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Caption: Synthesis of 2-hydroxyethyl octyl sulfide from 1-octanethiol and 2-chloroethanol.



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Caption: Solvent-free synthesis of 2-hydroxyethyl octyl sulfide via phase transfer catalysis.

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